molecular formula C15H28N2O2 B6023312 1'-acetyl-3-propoxy-1,4'-bipiperidine

1'-acetyl-3-propoxy-1,4'-bipiperidine

Cat. No.: B6023312
M. Wt: 268.39 g/mol
InChI Key: GJHPDGHSLDFOFQ-UHFFFAOYSA-N
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Description

1'-Acetyl-3-propoxy-1,4'-bipiperidine is a bipiperidine derivative characterized by an acetyl group (-COCH₃) at the 1'-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the bipiperidine scaffold.

Properties

IUPAC Name

1-[4-(3-propoxypiperidin-1-yl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-11-19-15-5-4-8-17(12-15)14-6-9-16(10-7-14)13(2)18/h14-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHPDGHSLDFOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(C1)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in substituents, molecular formulas, and activities of 1'-acetyl-3-propoxy-1,4'-bipiperidine and related bipiperidine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Pharmacological Activity
This compound* C₁₄H₂₄N₂O₃ 1'-acetyl, 3-propoxy 268.36 Hypothetical: Potential CNS or antimicrobial activity (inferred from analogs)
1'-Propyl-[1,4'-bipiperidine]-3-carboxylic acid C₁₄H₂₆N₂O₂ 1'-propyl, 3-carboxylic acid 254.37 Not reported
1’-(Pyridin-3-yl)-1,4’-bipiperidine C₁₅H₂₁N₃ 1'-pyridin-3-yl 243.35 Not reported; high synthetic yield (99%)
Pipamperone C₂₃H₂₆FN₃O 4'-carboxamide, 4-fluorophenyl 395.47 Antipsychotic (dopamine antagonism)
Ancriviroc C₂₈H₃₇BrN₄O₃ Bromophenyl, oxido-pyridinyl 557.52 Antiviral (CCR5 antagonist)
Irinotecan-related compound C C₃₂H₃₆N₄O₆·HCl Complex ester-linked camptothecin analog 609.11 (anhydrous) Topoisomerase inhibitor (chemotherapy)

Substituent Effects on Pharmacological Activity

  • Acetyl and Propoxy Groups: The acetyl group may enhance metabolic stability compared to carboxylic acid derivatives (e.g., 1'-propyl-3-carboxylic acid analog) by reducing polarity.
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., Pipamperone’s fluorophenyl, Ancriviroc’s bromophenyl) exhibit targeted receptor interactions, while aliphatic substituents (e.g., propyl, acetyl) may favor nonspecific membrane interactions or metabolic pathways .
  • Ester vs. Amide Linkages: Irinotecan’s ester-linked bipiperidine moiety facilitates hydrolysis in vivo, enabling controlled drug release, whereas amide-linked derivatives (e.g., Pipamperone) offer greater stability .

Research Implications and Gaps

  • Pharmacological Potential: The acetyl and propoxy substituents suggest possible applications in CNS disorders or antimicrobial therapy, mirroring activities of piperidine derivatives with amide/acyl groups .
  • Need for Experimental Data : While structural analogs provide a basis for comparison, empirical studies are required to confirm solubility, bioavailability, and target engagement of this compound.

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